4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole
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Description
4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole is a useful research compound. Its molecular formula is C24H19ClFNO and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole and related compounds have been synthesized and structurally characterized. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds with similar molecular structures, revealing their planarity and the orientation of the fluorophenyl groups (Kariuki et al., 2021).
Structural Analyses and Synthesis Methods
Gündoğdu et al. (2017) focused on the structure determination of compounds analogous to this compound. They explored the structural solutions and refined them using techniques like Rietveld refinement, contributing to the understanding of the molecular structure of these compounds (Gündoğdu et al., 2017).
Antimicrobial and Anticancer Studies
Viji et al. (2020) investigated the antimicrobial and anticancer potential of a compound structurally similar to this compound. They utilized quantum chemical methods and vibrational spectral techniques to characterize the compound and evaluate its biological functions (Viji et al., 2020).
Crystal Structure Determination
Loh et al. (2013) prepared pyrazole compounds related to the query compound and characterized their structures using X-ray single crystal structure determination. This research contributes to the knowledge of molecular conformations and structural properties of such compounds (Loh et al., 2013).
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-[4-(2-fluoro-4-propylphenyl)phenyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-28-27-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJQLXSDDHGVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NOC=C3C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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